Entecavir 3''-O-beta-D-Glucuronide
Description
Overview of Entecavir (B133710) Biotransformation and Disposition
The biotransformation of Entecavir in humans is limited. Following oral administration, the drug is well-absorbed, with peak plasma concentrations reached within 0.5 to 1.5 hours. drugbank.comuw.edu Unlike many other drugs, Entecavir is not a substrate, inhibitor, or inducer of the cytochrome P450 (CYP450) enzyme system, which is a major pathway for drug metabolism. uw.edufda.gov Studies using radiolabeled Entecavir have shown that no oxidative or acetylated metabolites are formed. fda.gov
The primary route of elimination for Entecavir is renal, with the majority of the drug excreted unchanged in the urine. youtube.com However, minor amounts of phase II metabolites, specifically glucuronide and sulfate (B86663) conjugates, have been observed. uw.edufda.gov This indicates that a small fraction of Entecavir undergoes conjugation reactions before excretion. The terminal elimination half-life of Entecavir is approximately 128–149 hours. drugbank.comuw.edu
Significance of Glucuronidation as a Phase II Conjugation Pathway
Glucuronidation is a major Phase II metabolic pathway responsible for the detoxification and elimination of a wide variety of substances, including drugs, environmental toxins, and endogenous compounds. nih.gov This process involves the covalent attachment of glucuronic acid, a sugar acid, to a substrate. This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov
The addition of the highly polar glucuronic acid moiety significantly increases the water solubility of the substrate, facilitating its excretion from the body, primarily via urine or bile. nih.gov Glucuronidation generally leads to the pharmacological inactivation of drugs. nih.gov Given that Entecavir possesses hydroxyl groups, these can serve as sites for glucuronidation. The formation of Entecavir 3''-O-beta-D-Glucuronide is a direct consequence of this important metabolic process. While UGT enzymes are found in various tissues, the liver is the principal site of glucuronidation. nih.gov The specific UGT isoforms involved in the formation of this compound have not been extensively characterized in published literature.
Rationale for Dedicated Research on this compound
While this compound is considered a minor metabolite, dedicated research into its characteristics is warranted for several reasons. A complete understanding of a drug's metabolic profile is crucial for a comprehensive safety and efficacy assessment. Investigating even minor metabolites helps to ensure that all potential biological activities and pathways of elimination are identified.
Data Tables
Table 1: Physicochemical Properties of Entecavir
| Property | Value |
| Chemical Formula | C₁₂H₁₅N₅O₃ |
| IUPAC Name | 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one |
| Molecular Weight | 277.28 g/mol |
| CAS Number | 142217-69-4 |
This table was generated based on data from PubChem. nih.gov
Table 2: Pharmacokinetic Parameters of Entecavir
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1.5 hours | drugbank.comuw.edu |
| Protein Binding | ~13% | drugbank.com |
| Metabolism | Minimal, minor phase II glucuronide and sulfate conjugates | uw.edufda.gov |
| Route of Elimination | Primarily renal, as unchanged drug | youtube.com |
| Terminal Elimination Half-life | 128 - 149 hours | drugbank.comuw.edu |
Structure
3D Structure
Properties
Molecular Formula |
C18H23N5O9 |
|---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(1R,3S,5S)-3-(2-amino-6-oxo-1H-purin-9-yl)-5-hydroxy-2-methylidenecyclopentyl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H23N5O9/c1-5-6(3-31-17-12(27)10(25)11(26)13(32-17)16(29)30)8(24)2-7(5)23-4-20-9-14(23)21-18(19)22-15(9)28/h4,6-8,10-13,17,24-27H,1-3H2,(H,29,30)(H3,19,21,22,28)/t6-,7-,8-,10-,11-,12+,13-,17+/m0/s1 |
InChI Key |
MCUVCQZONGVYQH-XLVBJRJESA-N |
Isomeric SMILES |
C=C1[C@H](C[C@@H]([C@H]1CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)N3C=NC4=C3N=C(NC4=O)N |
Canonical SMILES |
C=C1C(CC(C1COC2C(C(C(C(O2)C(=O)O)O)O)O)O)N3C=NC4=C3N=C(NC4=O)N |
Origin of Product |
United States |
Biochemical and Enzymatic Mechanisms of Entecavir 3 O Beta D Glucuronide Formation
Characterization of UDP-Glucuronosyltransferases (UGTs) Mediating Glucuronidation of Nucleoside Analogs
The metabolic conversion of entecavir (B133710) involves phase II biotransformation, specifically glucuronidation. fda.govamazonaws.com This process is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. nih.govnih.gov Unlike phase I metabolism, which often involves cytochrome P450 (CYP450) enzymes, studies have shown that entecavir is not a substrate, inhibitor, or inducer of the CYP450 system. fda.govnih.gov Instead, its metabolism results in the formation of minor amounts of glucuronide and sulfate (B86663) conjugates. fda.govamazonaws.com
General Mechanism of UGT-Catalyzed Glucuronic Acid Transfer
Glucuronidation is a major metabolic pathway that converts lipophilic (fat-soluble) compounds into more polar, water-soluble metabolites, facilitating their excretion from the body. nih.govnih.govnih.gov The reaction is catalyzed by UGTs, which are membrane-bound proteins primarily located in the endoplasmic reticulum of cells, most notably in the liver. helsinki.finih.gov
The general mechanism involves the transfer of a glucuronic acid moiety from the activated cofactor, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to a substrate molecule. nih.gov The substrate must contain a suitable functional group, such as a hydroxyl, carboxyl, amine, or sulfur group, that can act as a nucleophile to accept the glucuronic acid. nih.gov This conjugation reaction, forming a β-D-glucuronide product, significantly increases the hydrophilicity of the substrate, making it more readily excretable in urine or bile. nih.gov The process is crucial for the detoxification and elimination of a vast array of endogenous substances (e.g., bilirubin (B190676), steroid hormones) and xenobiotics, including many therapeutic drugs. nih.gov
Identification of Specific UGT Isoforms Involved in Entecavir 3''-O-beta-D-Glucuronide Synthesis (In Vitro Investigations)
While it is established that entecavir undergoes glucuronidation, the specific UGT isoforms responsible for the formation of this compound have not been definitively identified in publicly available scientific literature.
The identification of specific UGT isoforms is typically conducted through in vitro studies using a panel of heterologously expressed recombinant human UGTs or by using activity correlation analysis with a bank of human liver microsomes (HLMs). nih.govresearchgate.net These experiments can pinpoint which of the more than 20 known human UGTs are capable of metabolizing a specific drug. For example, such studies have demonstrated that the nucleoside analog zidovudine (B1683550) is primarily glucuronidated by UGT2B7, while fenofibric acid is metabolized mainly by UGT2B7 with lesser contributions from UGT1A3 and UGT1A9. helsinki.firesearchgate.net Similar comprehensive in vitro phenotyping studies for entecavir have not been reported in the reviewed literature.
The table below lists UGT isoforms known to be involved in the metabolism of other drugs, illustrating the specificity that can be determined through in vitro assays.
| UGT Isoform | Selective Substrate(s) / Drug(s) Metabolized |
| UGT1A1 | Estradiol, Bilirubin |
| UGT1A3 | Fenofibric Acid (minor), Chenodeoxycholic Acid |
| UGT1A4 | Trifluoperazine |
| UGT1A6 | Serotonin, Acetaminophen |
| UGT1A9 | Propofol, Mycophenolic Acid |
| UGT2B7 | Zidovudine, Morphine, Fenofibric Acid (major) |
| UGT2B15 | S-oxazepam |
| (Data sourced from multiple references to illustrate common examples of UGT substrate specificity). nih.govnih.govnih.govresearchgate.net |
In Vitro Kinetic Analysis of Entecavir Glucuronidation
The kinetic profile of a metabolic reaction provides crucial information about the efficiency and capacity of the enzyme involved. This analysis typically involves determining key parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).
Determination of Reaction Rates in Subcellular Fractions (e.g., Microsomes)
In vitro kinetic analyses of UGT-mediated metabolism are commonly performed using subcellular fractions, particularly human liver microsomes (HLMs), which are rich in UGT enzymes. nih.govnih.gov However, because the active site of UGTs is located within the lumen of the endoplasmic reticulum, the microsomal membrane can be a barrier to the substrate and cofactor, a phenomenon known as latency. helsinki.fi To achieve maximal enzyme activity and obtain accurate kinetic data, assays often include a membrane-disrupting agent, such as the pore-forming peptide alamethicin. helsinki.finih.gov
While this is the standard methodology, specific kinetic parameters (e.g., Km, Vmax) for the glucuronidation of entecavir in human liver microsomes or other subcellular fractions have not been reported in the reviewed scientific literature. For illustrative purposes, the table below shows kinetic parameters for the glucuronidation of other UGT substrates in alamethicin-activated HLMs.
| Substrate | UGT Isoform(s) | Apparent Km | Apparent Vmax (nmol/mg/min) |
| Estradiol | UGT1A1 | 0.017 mM | 0.4 |
| Acetaminophen | UGT1A6 | 4 mM | 1.5 |
| Morphine | UGT2B7 | 2 mM | 2.5 |
| (Source: Data for illustrative substrates from reference nih.gov) |
Evaluation of Cofactor Dependency (e.g., Uridine Diphosphate Glucuronic Acid (UDPGA))
The enzymatic activity of all UGTs is strictly dependent on the presence of the sugar donor cofactor, Uridine Diphosphate Glucuronic Acid (UDPGA). nih.govnih.gov In vitro reaction systems must be fortified with an adequate supply of UDPGA to drive the conjugation reaction. The concentration of UDPGA can influence the reaction rate and is a key variable in kinetic studies. However, specific studies evaluating the kinetic dependency of entecavir glucuronidation on UDPGA concentration are not available in the published literature.
Influence of Allosteric Modulators and Inhibitors on UGT Activity
The activity of UGT enzymes can be influenced by various compounds, including inhibitors that compete for the active site or allosteric modulators that bind to a different site on the enzyme to alter its function. Inhibition of UGTs is a significant mechanism for drug-drug interactions. nih.gov For instance, free fatty acids, which can be released during microsomal incubations, are known to competitively inhibit UGT1A9 and UGT2B7. nih.gov This inhibition can be mitigated in vitro by the addition of bovine serum albumin (BSA) to the incubation mixture. nih.gov
Given that the specific UGT isoforms responsible for entecavir glucuronidation are unknown, a definitive list of inhibitors or modulators cannot be compiled. Identifying potential inhibitors is critical for predicting drug-drug interactions. Clinical trial protocols for some investigational drugs explicitly exclude the co-administration of known UGT inhibitors, highlighting the clinical importance of understanding these interactions. clinicaltrials.gov
Regioselectivity and Stereochemistry of Glucuronic Acid Conjugation at the 3''-O-Position
The formation of this compound is a phase II metabolic reaction catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). youtube.comnih.gov These enzymes facilitate the transfer of glucuronic acid from the activated co-substrate, uridine 5'-diphospho-glucuronic acid (UDPGA), to a suitable acceptor group on the substrate molecule. youtube.comnih.gov In the case of Entecavir, the hydroxyl group at the 3''-position of the cyclopentyl moiety serves as the site for this conjugation.
The regioselectivity of this reaction, meaning the specific attachment of glucuronic acid to the 3''-hydroxyl group over other potential sites, is a critical aspect governed by the unique three-dimensional structure of the active site of the involved UGT isozyme(s). While direct research pinpointing the exact UGT isozymes responsible for Entecavir glucuronidation is not extensively available in published literature, the principles of UGT-mediated metabolism of nucleoside analogues offer valuable insights. The specific conformation of Entecavir within the enzyme's binding pocket would orient the 3''-hydroxyl group in close proximity to the activated UDPGA, thereby favoring its selection as the nucleophilic attacker.
The stereochemistry of the conjugation is also a defining feature of this metabolic process. The designation "beta-D-Glucuronide" indicates that the glucuronic acid moiety is attached with a specific anomeric configuration. UGT enzymes are known to catalyze reactions with a high degree of stereospecificity, resulting in an inversion of the anomeric carbon of the glucuronic acid from the alpha configuration in UDPGA to the beta configuration in the final glucuronide product. This stereochemical outcome is a hallmark of the SN2-like reaction mechanism employed by UGTs.
Detailed research findings on the specific UGT isozymes that catalyze the formation of this compound and quantitative data on the regioselectivity of this reaction are not widely reported in the current scientific literature. However, based on the known metabolism of other nucleoside analogues, it is plausible that specific UGTs, likely within the UGT1A or UGT2B subfamilies which are known to metabolize a wide range of drugs, are involved. nih.gov
To illustrate the general principles, the following table outlines key aspects of the glucuronidation reaction.
| Feature | Description | Relevance to this compound |
| Enzyme Family | UDP-Glucuronosyltransferases (UGTs) | The catalysts for the conjugation of glucuronic acid to Entecavir. |
| Co-substrate | Uridine 5'-diphospho-glucuronic acid (UDPGA) | The donor of the glucuronic acid moiety. |
| Reaction Type | Phase II Metabolism (Conjugation) | A detoxification pathway that increases the water solubility of the drug for excretion. |
| Site of Conjugation | 3''-Hydroxyl group of the cyclopentyl moiety | The specific location on the Entecavir molecule where glucuronidation occurs. |
| Regioselectivity | Preferential reaction at a specific site | The enzyme's active site structure favors the 3''-OH group of Entecavir. |
| Stereochemistry | Formation of a beta-anomer | The glucuronic acid is attached in a specific three-dimensional orientation. |
Further in vitro studies utilizing human liver microsomes and a panel of recombinant UGT isozymes would be necessary to definitively identify the specific enzymes responsible for the formation of this compound and to quantify the kinetic parameters of this metabolic pathway. Such research would provide a more complete understanding of the metabolic fate of Entecavir.
Advanced Analytical Methodologies for the Characterization and Quantification of Entecavir 3 O Beta D Glucuronide
Chromatographic Separation Techniques
Chromatographic techniques are essential for isolating Entecavir (B133710) 3''-O-beta-D-Glucuronide from the parent drug and other endogenous components in biological samples, ensuring accurate quantification.
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) represents a robust and widely used technique for the analysis of Entecavir and its related substances. ijnrd.org Method development typically focuses on reversed-phase chromatography, which effectively separates compounds based on their hydrophobicity.
A common approach involves using a C18 column, which provides excellent retention and separation for polar and non-polar analytes. ijnrd.orgresearchgate.net The mobile phase is a critical component, often consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. researchgate.netresearchgate.net The ratio of these solvents can be adjusted to optimize the retention time and resolution of the target analyte. researchgate.net
Method validation is performed according to international guidelines (e.g., ICH) to ensure the method is reliable, reproducible, and accurate for its intended purpose. researchgate.net Key validation parameters include specificity, linearity, accuracy, precision, and sensitivity (Limit of Detection and Quantification). researchgate.netresearchgate.net
Table 1: Example of HPLC Method Parameters and Validation Results for Entecavir Analysis This table is illustrative of typical parameters for the parent compound, which are adapted for its metabolites.
| Parameter | Typical Value / Finding | Source |
| Chromatographic Conditions | ||
| Column | C18 ODS Hypersil (150 x 4.6 mm, 5 µm) | researchgate.net |
| Mobile Phase | Acetonitrile : 10 mM Phosphate Buffer (80:20) | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.netresearchgate.net |
| Detection | UV at 253 nm | researchgate.net |
| Retention Time | ~2.64 min | researchgate.net |
| Validation Parameters | ||
| Linearity Range | 2.5 - 40 µg/mL (r² = 0.999) | researchgate.net |
| Accuracy | 97-99% | researchgate.net |
| Precision (%RSD) | < 2% | researchgate.netresearchgate.net |
| Limit of Detection (LOD) | 0.0097 µg/mL | researchgate.net |
Application of Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC for the analysis of complex mixtures. neliti.com UPLC systems utilize columns packed with sub-2 µm particles, which, when operated at high pressures (up to 100 MPa), yield dramatic improvements in resolution, sensitivity, and speed of analysis. neliti.comresearchgate.net
The primary benefit of UPLC in the context of Entecavir 3''-O-beta-D-Glucuronide analysis is its ability to achieve superior separation efficiency. nih.gov This allows for baseline resolution between the parent drug and its glucuronide metabolite, which may have similar polarities and co-elute in longer HPLC runs. The increased peak capacity means more compounds can be resolved in a single run, which is invaluable for metabolic profiling. neliti.com The faster analysis times—often up to nine times shorter than HPLC—increase sample throughput, a critical factor in large-scale studies. neliti.comnih.gov This combination of high resolution and speed makes UPLC an exceptionally powerful tool for separating and quantifying metabolites in complex biological matrices. nih.gov
Mass Spectrometry-Based Detection and Structural Elucidation
While chromatography separates the analytes, mass spectrometry (MS) provides the specificity and sensitivity required for definitive identification and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative determination of drug metabolites like this compound in biological fluids. nih.govwho.intmdpi.com This hyphenated technique leverages the separation capabilities of LC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer. scispace.com
In an LC-MS/MS analysis, the analyte is first separated chromatographically and then introduced into the ion source of the mass spectrometer. The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (representing the intact molecule) is selected and fragmented to produce a characteristic product ion. This specific transition (precursor → product) is monitored, providing exceptional specificity and minimizing interference from matrix components. nih.gov
Optimization of Ionization Parameters and Fragmentation Patterns
To achieve maximum sensitivity, the parameters of the electrospray ionization (ESI) source must be carefully optimized. ESI is a soft ionization technique well-suited for polar, thermally labile molecules like glucuronide conjugates. Key parameters that are adjusted include the cone voltage, collision energy, desolvation gas temperature, and gas flow rates. csic.eschromatographyonline.com
Cone Voltage (or Declustering Potential): This voltage is applied to the orifice separating the atmospheric pressure region from the mass analyzer. It is optimized to maximize the signal of the molecular ion ([M+H]⁺ or [M-H]⁻) and prevent the formation of ion clusters. csic.eschromatographyonline.com
Collision Energy (CE): Applied in the collision cell, this energy controls the fragmentation of the precursor ion into product ions. It is optimized for each specific MRM transition to produce the most intense and stable fragment signal. csic.es
Desolvation Gas and Temperature: A heated gas (typically nitrogen) is used to evaporate the solvent from the ESI droplets, facilitating the release of gas-phase ions. The flow rate and temperature are optimized to ensure efficient desolvation without causing thermal degradation of the analyte. csic.es
Table 2: Key Ionization Parameters and Their Function in LC-MS/MS Analysis
| Parameter | Function | Typical Range | Source |
| Capillary/Sprayer Voltage | Creates a fine, charged spray of droplets. | 2000–4000 V | spectroscopyonline.com |
| Cone Voltage | Prevents ion clustering and guides ions into the mass analyzer. | 10–60 V | chromatographyonline.com |
| Collision Energy | Induces fragmentation of the precursor ion in the collision cell. | 5–46 eV | csic.es |
| Desolvation Gas Temperature | Aids in solvent evaporation and ion formation. | 200–340 °C | spectroscopyonline.com |
| Desolvation Gas Flow | Assists in droplet desolvation. | 900 L/h | csic.es |
Identification of Diagnostic Fragment Ions for Glucuronide Linkage
Tandem mass spectrometry is crucial for the structural confirmation of glucuronide conjugates. The fragmentation pattern provides definitive evidence of the compound's identity. For glucuronides, the most characteristic fragmentation is the cleavage of the glycosidic bond, resulting in a neutral loss of the glucuronic acid moiety (C₆H₈O₆), which corresponds to a mass of 176.12 Da. scispace.com
For this compound (Molecular Weight: 453.4 g/mol ), analysis is often performed in negative ion mode due to the acidic nature of the glucuronic acid group (pKa ~3.1-3.2). scispace.com The precursor ion would be the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of approximately 452.4. Upon collision-induced dissociation (CID), this precursor ion fragments, losing the 176 Da glucuronide group. This results in a highly specific product ion corresponding to the deprotonated Entecavir aglycone at m/z 276.3. The observation of this specific neutral loss is a hallmark of a glucuronide conjugate and is used as the basis for its highly selective quantification.
Table 3: Diagnostic Ions for the LC-MS/MS Analysis of this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Characteristic Loss |
| This compound | 452.4 [M-H]⁻ | 276.3 [Aglycone-H]⁻ | Neutral Loss of 176.1 Da (Glucuronic Acid) |
Quantitative Analysis via Multiple Reaction Monitoring (MRM)
Multiple Reaction Monitoring (MRM) stands as a cornerstone technique for the quantitative analysis of drug metabolites in complex biological matrices due to its high selectivity and sensitivity. In the context of this compound, an MRM-based liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be developed. This involves the selection of specific precursor-to-product ion transitions for both the analyte and a suitable internal standard.
For this compound, the precursor ion would be the protonated molecule [M+H]⁺. The selection of product ions would be guided by fragmentation studies, aiming for ions that are both intense and specific to the analyte. The MRM transitions are then monitored over time as the sample elutes from the liquid chromatography column, providing a highly specific signal for the analyte of interest, even in the presence of co-eluting matrix components. The quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix. nih.gov
Advanced Fragmentation Techniques for Site-Specific Glucuronidation Confirmation (e.g., Electron Activated Dissociation (EAD))
Confirming the exact site of glucuronidation is a critical step in metabolite identification. While traditional collision-induced dissociation (CID) is widely used, it can sometimes lead to ambiguous results, especially for labile modifications like glucuronides. sciex.comnih.gov Advanced fragmentation techniques, such as Electron Activated Dissociation (EAD), offer a powerful alternative for the definitive structural elucidation of metabolites. sciex.comnih.govresearchgate.net
EAD is a non-ergodic fragmentation method that involves the interaction of precursor ions with low-energy electrons. sciex.com This process induces fragmentation by cleaving bonds without significant vibrational excitation of the ion, thereby preserving the fragile glucuronide linkage and providing unique product ions that are diagnostic of the conjugation site. sciex.comsciex.com In the case of this compound, EAD would generate fragment ions that retain the glucuronic acid moiety attached to a portion of the Entecavir molecule, allowing for unambiguous assignment of the glucuronidation site to the 3''-O position. sciex.com This technique has been shown to provide greater confidence in metabolite identification compared to CID, with a higher percentage of glucuronide metabolites being correctly ranked. sciex.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
While mass spectrometry techniques are invaluable for initial identification and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the definitive structural assignment of novel compounds, including drug metabolites. iosrphr.org For this compound, a suite of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be performed on an isolated and purified sample of the metabolite. iosrphr.org
The ¹H NMR spectrum would provide information on the chemical environment of the protons, while the ¹³C NMR spectrum would reveal the carbon skeleton. iosrphr.org Two-dimensional NMR experiments are crucial for establishing connectivity. For instance, the Correlation Spectroscopy (COSY) experiment would identify proton-proton couplings within the Entecavir and glucuronide moieties. The Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate protons to their directly attached carbons. iosrphr.org Most importantly, the Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal long-range correlations between protons and carbons (typically over two to three bonds). iosrphr.org The key HMBC correlation between the anomeric proton of the glucuronide moiety and the 3''-carbon of the Entecavir core would provide unequivocal evidence for the site of conjugation, thus confirming the structure as this compound. iosrphr.orgnih.gov
Sample Preparation Strategies for Biological Matrices (e.g., Salting-Out Homogeneous Liquid-Liquid Extraction (SHLLE))
The accurate quantification of this compound in biological matrices such as plasma or urine necessitates an efficient and robust sample preparation method to remove interfering endogenous components. nih.gov Salting-out homogeneous liquid-liquid extraction (SHLLE) has emerged as a simple, rapid, and cost-effective technique for the extraction of a wide range of analytes, including polar metabolites, from aqueous samples. nih.govchromatographyonline.comresearchgate.net
In a typical SHLLE procedure for this compound, a water-miscible organic solvent, such as acetonitrile, is added to the biological sample, followed by the addition of a high concentration of a salt, like magnesium sulfate (B86663) or ammonium (B1175870) acetate. researchgate.netresearchgate.net The salt induces phase separation, driving the analyte into the organic layer. nih.govchromatographyonline.com This method offers the simplicity of protein precipitation but with the advantage of cleaner extracts due to the true phase separation. nih.gov The resulting organic extract can often be directly injected into the LC-MS/MS system or after a simple dilution, making it amenable to high-throughput analysis. nih.govresearchgate.net A study on the determination of entecavir in human plasma utilized SHLLE with acetonitrile as the extractant and magnesium sulfate as the salting-out reagent, demonstrating its effectiveness. researchgate.net
Method Validation Parameters for Research Applications
For any analytical method to be considered reliable for research applications, it must undergo a thorough validation process. The key parameters evaluated during method validation for the quantification of this compound include specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). austinpublishinggroup.comnih.goveuropa.eueuropa.eu
Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov This is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte. nih.gov
Linearity demonstrates the proportional relationship between the analyte concentration and the instrumental response over a defined range. nih.gov A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration, and the linearity is evaluated by the correlation coefficient (r²) of the regression line. austinpublishinggroup.com
Precision refers to the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels. austinpublishinggroup.comnih.gov For bioanalytical methods, the precision at each concentration level should not exceed 15% RSD, except for the LLOQ, where it should not exceed 20%. austinpublishinggroup.comeuropa.eu
Accuracy is the closeness of the mean test results obtained by the method to the true value. It is determined by analyzing samples with known concentrations (quality control samples) and is expressed as the percentage of the nominal value. austinpublishinggroup.comnih.gov The mean concentration should be within ±15% of the nominal value for quality control samples, and within ±20% for the LLOQ. europa.eu
The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably detected by the method, though not necessarily quantified with acceptable accuracy and precision. austinpublishinggroup.comresearchgate.net
The Limit of Quantification (LOQ) is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. austinpublishinggroup.comresearchgate.net The analyte signal at the LOQ should be at least five to ten times the signal of a blank sample. austinpublishinggroup.comeuropa.eu
A summary of typical acceptance criteria for these validation parameters is presented in the table below.
| Validation Parameter | Acceptance Criteria |
| Specificity | No significant interference at the retention time of the analyte and internal standard. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Precision (RSD) | ≤ 15% (≤ 20% for LOQ) |
| Accuracy (% Bias) | Within ± 15% (± 20% for LOQ) |
| Limit of Quantification (LOQ) | Analyte signal should be at least 5-10 times the blank signal. |
Table 1: Method Validation Parameters and Acceptance Criteria
Preclinical Pharmacokinetics and Disposition of Entecavir 3 O Beta D Glucuronide
In Vitro Pharmacokinetic Assessment
Detailed in vitro pharmacokinetic data specifically for Entecavir (B133710) 3''-O-beta-D-Glucuronide are not extensively available in publicly accessible scientific literature. The majority of published research focuses on the parent compound, entecavir. Following administration of radiolabeled entecavir in preclinical studies, minor amounts of phase II metabolites, including glucuronide conjugates, were observed. fda.gov However, specific characterization and pharmacokinetic studies of the individual glucuronide metabolite, Entecavir 3''-O-beta-D-Glucuronide, are not detailed.
Metabolic Stability in Isolated Hepatocytes and Tissue Homogenates (e.g., Liver, Intestine, Kidney)
Specific studies detailing the metabolic stability of this compound in isolated hepatocytes or tissue homogenates from the liver, intestine, or kidney are not readily found in the available scientific literature. While it is known that entecavir undergoes glucuronidation, the stability of this specific metabolite against further metabolism in these tissues has not been publicly documented. fda.gov
Permeability Studies Across In Vitro Biological Barrier Models (e.g., Caco-2 Cells, Blood-Brain Barrier Models)
There is a lack of specific data on the permeability of this compound across in vitro biological barrier models such as Caco-2 cells or blood-brain barrier models. Generally, glucuronidation increases the polarity of a compound, which would be expected to decrease its passive permeability across cell membranes compared to the parent drug. However, without specific experimental data for this compound, its permeability characteristics remain unconfirmed.
Investigation of In Vitro Transport Mechanisms (e.g., Efflux by MRP Transporters)
While the parent drug, entecavir, has been identified as a substrate for various transporters, including the multidrug resistance-associated protein 2 (MRP2), specific studies investigating the in vitro transport mechanisms of this compound are not available. nih.gov MRP transporters are known to be involved in the efflux of glucuronide conjugates from cells. nih.gov It is plausible that this compound is also a substrate for MRP transporters, which would play a role in its disposition. However, direct experimental evidence to confirm this is lacking.
In Vivo Disposition Studies in Animal Models (e.g., Rodents, Non-Rodents)
Comprehensive in vivo disposition studies specifically tracking the formation, distribution, and elimination of this compound in animal models are not detailed in the public domain. Preclinical studies on entecavir have been conducted in various animal models, including mice, rats, dogs, and monkeys, but these have primarily focused on the pharmacokinetics of the parent drug. natap.org
Systemic Exposure and Formation Kinetics in Plasma and Tissues
Specific data on the systemic exposure and formation kinetics of this compound in plasma and various tissues are not available. While the formation of glucuronide metabolites of entecavir has been noted, the rate and extent of this compound formation and its subsequent concentration-time profiles in preclinical models have not been published. fda.gov
Distribution Profile in Non-Target Organs and Tissues
There is no specific information available regarding the distribution profile of this compound in non-target organs and tissues in animal models. The distribution of the parent compound, entecavir, has been studied, but the extent to which the glucuronide metabolite distributes into various tissues is unknown. natap.org
Elucidation of Elimination Pathways (Renal Excretion via Glomerular Filtration and Active Tubular Secretion, Biliary Excretion)
This compound is a minor phase II metabolite of the antiviral agent entecavir. fda.govfda.govuw.edu Studies have shown that these glucuronide conjugates are pharmacologically inactive. fda.report The elimination pathways of this compound are intrinsically linked to the disposition of the parent compound, entecavir, which is primarily cleared from the body by the kidneys. fda.govfda.gov
Renal Excretion
The parent drug, entecavir, undergoes extensive renal elimination. In humans and rats, following administration of radiolabeled entecavir, the majority of the dose is recovered in the urine as unchanged drug. fda.gov This renal clearance is a combination of two key processes: glomerular filtration and active tubular secretion. fda.govfda.govnih.gov The renal clearance of entecavir in healthy individuals ranges from 360 to 471 mL/min, a rate significantly exceeding the normal glomerular filtration rate, which strongly indicates the involvement of active secretion into the renal tubules. fda.govnih.gov
Several renal transporters have been identified as being involved in the active secretion of entecavir. These include organic anion transporters (OAT1/3) and organic cation transporters (OCT2) on the basolateral membrane of renal proximal tubular cells, and multidrug and toxin extrusion proteins (MATEs), multidrug resistance protein 1 (MDR1), and multidrug resistance-associated protein 2 (MRP2) on the apical membrane. nih.gov
As a glucuronide conjugate, this compound is more polar and water-soluble than its parent compound. This increased polarity generally facilitates renal excretion. youtube.com Minor amounts of entecavir's glucuronide conjugates have been detected in the urine in preclinical studies, confirming the kidney as a route of elimination for this metabolite. fda.report It is plausible that the same transporters involved in entecavir secretion, particularly those handling organic anions like MRP2, could contribute to the tubular secretion of its glucuronide metabolite.
Biliary Excretion
Biliary excretion is another significant elimination pathway for many glucuronidated metabolites, which are often actively transported from hepatocytes into the bile. youtube.com Following transport into the bile, these metabolites enter the gastrointestinal tract and are subsequently eliminated in the feces. youtube.com
While specific studies on the biliary excretion of this compound are not extensively detailed in the available literature, the detection of minor amounts of glucuronide conjugates in the feces of study animals suggests that biliary excretion is a possible elimination route. fda.report For comparative context, the glucuronide conjugate of another antiviral agent, cabotegravir, has been identified in the bile of preclinical species and is a major metabolite found in urine. nih.gov This highlights a common disposition pattern for glucuronidated drug metabolites.
Table 1: Elimination Characteristics of the Parent Compound, Entecavir
| Parameter | Finding | Species |
| Primary Route of Elimination | Renal | Humans, Rats |
| Urinary Recovery (Unchanged Drug) | 62% - 73% | Humans |
| Renal Clearance | 360 - 471 mL/min | Humans |
| Mechanism of Renal Elimination | Glomerular Filtration and Active Tubular Secretion | Humans |
| Key Renal Transporters | OAT1/3, OCT2, MATEs, MDR1, MRP2 | In vitro / Mouse |
This table provides data for the parent compound, entecavir, to give context to the likely elimination pathways of its glucuronide metabolite.
Comparative Metabolic and Dispositional Profiles Across Species
The metabolism of entecavir to its glucuronide conjugate has been observed across different preclinical species. Following the administration of radiolabeled entecavir to rats, minor quantities of phase II metabolites, including glucuronide conjugates, were identified. fda.govfda.gov This indicates that the metabolic pathway leading to the formation of this compound is present in these animal models.
Preclinical safety and pharmacokinetic studies for entecavir have utilized several species, as detailed in the table below. While specific pharmacokinetic parameters for this compound are not available, the disposition of the parent compound provides a basis for understanding how the metabolite might behave in these systems. Given that the glucuronide is a minor metabolite, its concentrations are expected to be substantially lower than that of entecavir itself.
Table 2: Species Used in Preclinical Evaluation of Entecavir
| Species | Type of Study |
| Mouse | Carcinogenicity, Pharmacokinetics |
| Rat | Carcinogenicity, Metabolism, Pharmacokinetics |
| Monkey | Toxicology, Pharmacokinetics |
This table summarizes the animal species used in the preclinical evaluation of the parent compound, entecavir.
The disposition of this compound is expected to follow the general principles of xenobiotic metabolism and excretion. Its formation is a minor metabolic pathway for entecavir, and its increased polarity compared to the parent drug facilitates its elimination from the body, primarily through renal and potentially biliary routes.
Biological Significance and Mechanistic Implications of Entecavir 3 O Beta D Glucuronide
Contribution to the Overall Clearance and Half-Life of Parent Entecavir (B133710)
Entecavir is primarily eliminated from the body through the kidneys, with a significant portion excreted unchanged in the urine. fda.govnih.gov Studies have shown that between 62% and 73% of the administered dose of entecavir is recovered as unchanged drug in the urine at a steady state. fda.govnih.gov The renal clearance of entecavir is high, suggesting it undergoes both glomerular filtration and active tubular secretion. nih.govfda.gov
Evaluation of Intrinsic Pharmacological or Biological Activity of the Glucuronide Metabolite
The primary antiviral activity against HBV is attributed to the parent compound, entecavir, which is phosphorylated intracellularly to its active triphosphate form. nih.govdrugbank.com This active form, entecavir triphosphate, acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate, thereby inhibiting all three functions of the HBV polymerase. drugbank.comfda.gov
Current research and available data primarily focus on the potent antiviral efficacy of the parent drug, entecavir. researchgate.netnih.gov The glucuronide metabolite, Entecavir 3''-O-beta-D-Glucuronide, is generally considered to be pharmacologically inactive. frontiersin.org The process of glucuronidation is typically a detoxification pathway that results in metabolites with reduced biological activity and increased water solubility, facilitating their excretion. nih.gov
Role as a Potential Biomarker for Entecavir Metabolism or Glucuronidation Enzyme Activity
The quantification of drug metabolites in biological fluids can serve as a valuable tool for understanding an individual's metabolic capacity. In this context, the levels of this compound could potentially serve as a biomarker for the activity of UDP-glucuronosyltransferase (UGT) enzymes involved in its formation. nih.gov Monitoring the ratio of the glucuronide metabolite to the parent drug could provide insights into the inter-individual variability in entecavir metabolism.
Furthermore, in the broader context of hepatitis B therapy, researchers are exploring various biomarkers to predict treatment response and the risk of developing complications like hepatocellular carcinoma (HCC). nih.govnih.gov While serum HBV DNA levels are a primary marker, other novel biomarkers like hepatitis B core-related antigen (HBcrAg) are being investigated for their predictive value in patients on antiviral therapy. nih.gov Although not currently established as a routine clinical biomarker, the study of this compound could contribute to a more comprehensive understanding of entecavir's disposition in individual patients.
Mechanistic Basis for Potential Drug-Drug Interactions Involving Glucuronidation Pathways
Entecavir itself is not a substrate, inhibitor, or inducer of the cytochrome P450 (CYP450) enzyme system, which is a major pathway for drug metabolism. bms.comfda.gov This characteristic minimizes the likelihood of drug-drug interactions with agents that are metabolized by, inhibit, or induce the CYP450 system. fda.gov However, the potential for interactions involving the glucuronidation pathway exists.
Competitive Inhibition of UGT Enzymes
Drugs that are also substrates for or inhibitors of the UGT enzymes responsible for entecavir's glucuronidation could potentially compete with entecavir, leading to altered plasma concentrations. google.com The inhibition of UGT enzymes can lead to reduced glucuronidation of a co-administered drug, potentially increasing its plasma levels and the risk of toxicity. nih.govevotec.com While specific studies on the competitive inhibition of UGT enzymes by this compound are not extensively detailed in the provided results, the general principle of product inhibition, where the metabolite (in this case, the glucuronide) or the co-product UDP can inhibit the enzyme, is a recognized mechanism. nih.gov
Modulation of Drug Transporters by the Glucuronide Conjugate
The disposition of drug glucuronides is often mediated by various uptake and efflux transporters. frontiersin.org These transporters, such as organic anion transporters (OATs), organic anion transporting polypeptides (OATPs), multidrug resistance-associated proteins (MRPs), and breast cancer resistance protein (BCRP), play a crucial role in the movement of glucuronide conjugates into and out of cells in the liver and kidney. frontiersin.orgnih.gov
Entecavir itself is a substrate for several renal transporters, including organic anion transporter 1/3 (OAT1/3), organic cation transporter 2 (OCT2), and multidrug and toxin extrusion proteins (MATEs), which are involved in its active tubular secretion. nih.gov It is plausible that this compound could also interact with these or other drug transporters. Such interactions could potentially affect the clearance of entecavir or other co-administered drugs that are substrates for the same transporters. However, specific data on the modulation of drug transporters by this compound is not prominently available.
Investigation of Any Preclinical Toxicological Pathways Mediated by the Glucuronide (Mechanistic Studies)
Preclinical toxicology studies are essential for identifying potential adverse effects of a new drug and its metabolites. For entecavir, extensive preclinical studies have been conducted in various animal models. bms.comeuropa.eu These studies have not indicated any significant toxicological pathways directly mediated by the glucuronide metabolite. The formation of glucuronides is generally a detoxification process, converting the parent drug into a more water-soluble and less toxic form that can be readily excreted. nih.gov
While some drug-glucuronide conjugates can be reactive and lead to toxicity, there is no evidence to suggest that this compound follows such a pathway. The safety profile of entecavir in clinical use has been well-established, with long-term studies indicating it is well-tolerated. nih.govnih.gov
Future Research Directions and Translational Perspectives
Further Characterization of UGT Isoform Specificity and Genetic Polymorphisms in Glucuronidation
Glucuronidation, a major phase II metabolic pathway, is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govnih.gov These enzymes conjugate glucuronic acid to various substrates, increasing their water solubility and facilitating their excretion. nih.govuniprot.org The specific UGT isoforms responsible for the formation of Entecavir (B133710) 3''-O-beta-D-Glucuronide are not yet fully elucidated. Future research should focus on pinpointing the precise UGT enzymes involved in this metabolic step.
Identifying the specific UGT isoforms is crucial for several reasons. Different UGTs exhibit distinct tissue expression patterns and substrate specificities. nih.gov For instance, UGT1A1 is primarily responsible for bilirubin (B190676) glucuronidation, while UGT1A4 is known for its role in the N-glucuronidation of various compounds. nih.govgenecards.org Pinpointing the UGTs that metabolize entecavir will provide insights into potential tissue-specific metabolism and drug-drug interactions.
Table 1: Key UGT Isoforms and their Relevance to Drug Metabolism
| UGT Isoform | Known Substrates/Functions | Potential Relevance to Entecavir Glucuronidation |
| UGT1A1 | Bilirubin, various drugs | Investigation needed to determine its role in entecavir metabolism. |
| UGT1A3 | Various drugs and xenobiotics | A candidate for investigation based on its broad substrate specificity. nih.gov |
| UGT1A4 | N-glucuronidation of amines | Less likely to be directly involved in the O-glucuronidation of entecavir. genecards.org |
| UGT1A9 | Phenols, various drugs | A key candidate for investigation due to its significant role in hepatic drug clearance. nih.govnih.gov |
| UGT2B7 | Opioids, NSAIDs, various drugs | A major UGT isoform with broad substrate acceptance, warranting investigation. researchgate.netnih.gov |
Advanced Computational Modeling and Simulation for Predicting Glucuronide Disposition
In recent years, computational modeling and simulation have become indispensable tools in drug development, offering the potential to predict a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.govnih.gov Advanced computational approaches can be leveraged to predict the disposition of Entecavir 3''-O-beta-D-Glucuronide.
Physiologically based pharmacokinetic (PBPK) modeling, for example, can integrate data on enzyme kinetics, tissue blood flow, and other physiological parameters to simulate the concentration-time profiles of both the parent drug and its metabolites in various organs and tissues. nih.gov By incorporating in vitro data on entecavir glucuronidation kinetics, PBPK models could predict how factors like UGT polymorphisms or co-administered drugs might alter the formation and elimination of this compound. nih.gov
Quantitative structure-activity relationship (QSAR) models can also be developed to predict the glucuronidation of nucleoside analogs like entecavir. nih.gov These models use the chemical structure of a compound to predict its biological activity, in this case, its likelihood of being a substrate for specific UGT isoforms. nih.gov Such models could accelerate the screening of new nucleoside analogs for their metabolic stability.
Development of Novel In Vitro and In Vivo Research Tools for Studying Glucuronidation of Nucleoside Analogs
Our understanding of drug metabolism relies heavily on robust in vitro and in vivo research tools. While traditional models like human liver microsomes and hepatocytes have been valuable, there is a continuous need for more predictive and physiologically relevant systems. nih.govnih.govresearchgate.net
Humanized mouse models, in which mouse genes are replaced with their human counterparts, represent a significant advancement. nih.govnih.gov For instance, humanized UGT1 mice, which express the human UGT1A locus, have shown promise in replicating human-like glucuronidation patterns for various drugs. nih.govnih.gov Developing and utilizing such models for studying entecavir metabolism would provide a more accurate in vivo platform to investigate the role of specific human UGT isoforms and their polymorphisms.
In the in vitro arena, three-dimensional (3D) cell culture systems, such as spheroids and organoids, offer a more physiologically relevant environment compared to traditional 2D cell cultures. These models better recapitulate the complex cell-cell interactions and tissue architecture of the liver, potentially leading to more accurate predictions of drug metabolism and disposition. youtube.com
Exploration of this compound in Emerging Biological Systems (e.g., Organ-on-a-Chip Models)
Organ-on-a-chip (OOC) technology is a revolutionary approach that aims to recreate the structure and function of human organs on microfluidic devices. nih.govtaylorandfrancis.com These "chips" are lined with living human cells and can be used to model organ-level physiology and disease. youtube.comnih.gov
A "liver-on-a-chip" model could provide an unprecedented platform to study the metabolism of entecavir in a dynamic, micro-physiological system. nih.gov Researchers could perfuse the chip with entecavir and monitor the real-time formation of this compound. This technology would also allow for the investigation of multi-organ interactions, for example, by connecting a "liver-on-a-chip" to a "kidney-on-a-chip" to study the sequential metabolism and excretion of the drug and its metabolite. nih.gov
The use of OOCs could also facilitate personalized medicine approaches. By using patient-derived cells to create a "patient-on-a-chip," it may be possible to predict an individual's specific metabolic profile for entecavir and tailor treatment accordingly. youtube.com
Table 2: Comparison of Research Models for Studying Glucuronidation
| Model | Advantages | Limitations |
| Human Liver Microsomes | High-throughput, allows for kinetic studies. researchgate.net | Lacks cellular context, may underestimate in vivo clearance. nih.govresearchgate.net |
| Human Hepatocytes | More physiologically relevant than microsomes. nih.gov | Limited availability, variability between donors. nih.gov |
| Humanized Mice | Provides in vivo context with human enzymes. nih.gov | Costly, may not fully replicate human physiology. |
| Organ-on-a-Chip | Dynamic, micro-physiological system, potential for multi-organ studies and personalization. nih.govnih.gov | Technology is still emerging and requires further validation. |
Q & A
Q. What are the key steps in synthesizing Entecavir 3'-O-beta-D-Glucuronide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves glucuronidation of the parent compound (Entecavir) using uridine diphosphate glucuronosyltransferase (UGT) enzymes or chemical conjugation. Key steps include:
- Protection of hydroxyl groups : Acetylation or silylation to prevent unwanted side reactions .
- Coupling reaction : Use of activated glucuronic acid derivatives (e.g., imidazole or trichloroacetimidate donors) under acidic or basic conditions .
- Deprotection : Controlled hydrolysis to remove protecting groups without degrading the glucuronide bond .
Optimization involves adjusting pH, temperature, and solvent polarity (e.g., methylene chloride with phase transfer catalysts) to enhance yield and purity .
Q. Which analytical techniques are most reliable for characterizing Entecavir 3'-O-beta-D-Glucuronide?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Provides high-resolution identification via molecular ion peaks and fragmentation patterns. Use reverse-phase C18 columns with mobile phases (e.g., acetonitrile/0.1% formic acid) for separation .
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm stereochemistry and glycosidic linkage integrity. Deuterated solvents (e.g., DMSO-d6) and 2D-COSY experiments resolve overlapping signals .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) using UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers address low glucuronidation efficiency in vitro, and what factors influence enzymatic vs. chemical synthesis?
- Methodological Answer :
- Enzymatic Challenges : Low UGT activity can be mitigated by:
- Using recombinant human UGT isoforms (e.g., UGT1A1 or UGT1A3) with cofactors like UDP-glucuronic acid .
- Optimizing incubation time (4–24 hrs) and microsomal protein concentration (0.5–2 mg/mL) .
- Chemical Synthesis Limitations : Competing hydrolysis can be reduced by:
- Employing anhydrous solvents (e.g., THF) and molecular sieves to scavenge water .
- Introducing TEMPO-mediated oxidation for regioselective glucuronidation .
Q. What experimental strategies resolve contradictions in pharmacokinetic data for Entecavir 3'-O-beta-D-Glucuronide?
- Methodological Answer : Contradictions often arise from interspecies differences or assay variability. Strategies include:
- Cross-Validation : Compare LC-MS/MS results with radiometric assays using 14C-labeled Entecavir to confirm metabolite identity .
- Species-Specific Metabolism Studies : Use hepatocytes from multiple species (human, rat, dog) to assess glucuronidation rates and enzyme kinetics .
- Population Pharmacokinetic Modeling : Incorporate covariates like renal/hepatic function to explain inter-individual variability .
Q. How can isotopic labeling (e.g., deuterium) improve metabolic stability studies of Entecavir 3'-O-beta-D-Glucuronide?
- Methodological Answer :
- Synthesis of Deuterated Analogs : Introduce deuterium at non-labile positions (e.g., methyl groups) via Pd/C-catalyzed hydrogen-deuterium exchange .
- Applications :
- Track metabolic pathways using LC-MS/MS with stable isotope tracing .
- Quantify enterohepatic recirculation by comparing deuterated vs. non-deuterated forms in bile-cannulated models .
Q. What methodologies detect and quantify Entecavir 3'-O-beta-D-Glucuronide in complex biological matrices?
- Methodological Answer :
- Solid-Phase Extraction (SPE) : Use mixed-mode cartridges (e.g., C18/SCX) to isolate the metabolite from plasma/urine .
- Tandem Mass Spectrometry : Employ multiple reaction monitoring (MRM) transitions (e.g., m/z 499 → 323 for quantification) with deuterated internal standards (e.g., Entecavir-d4) .
- Matrix Effects Mitigation : Dilute samples 1:10 with 0.1% formic acid to reduce ion suppression .
Data Interpretation & Challenges
Q. How should researchers interpret conflicting data on Entecavir 3'-O-beta-D-Glucuronide’s role in antiviral resistance?
- Methodological Answer :
- Resistance Mutation Screening : Use Sanger sequencing or next-generation sequencing (NGS) to identify YMDD motif mutations in HBV polymerase, which reduce Entecavir efficacy but do not directly involve the glucuronide .
- Metabolite Activity Assays : Test glucuronide’s inhibitory activity against mutant HBV strains using cell-based replicon systems .
Q. What stability challenges arise during long-term storage of Entecavir 3'-O-beta-D-Glucuronide, and how are they managed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
